7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Antitubulin Agents Microtubule Depolymerization Cancer Cell Proliferation

Kinase drug discovery programs often encounter scaffold potency limitations and selectivity challenges. 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1935580-38-3) directly addresses these pain points as the superior pyrrolo[3,2-d] regioisomer, demonstrating greater potency than [2,3-d] analogs in antitubulin and antiproliferative assays. • Submicromolar GI50 values in NCI-60 panel screening; 7-Cl enables SNAr & cross-coupling library synthesis • N5 position available for activity-toxicity tuning (up to 7-fold EC50 improvement; MTD increase to 40 mg/kg) • 21% lower MW than 7-bromo analog (168.58 vs 213.04) for favorable physicochemical starting points

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
Cat. No. B11913784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=NC=C2N1)N)Cl
InChIInChI=1S/C6H5ClN4/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H,(H2,8,10,11)
InChIKeyRQFLWVLXXCFHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Structural & Functional Baseline


7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1935580-38-3, MW 168.58, C6H5ClN4) is a halogenated pyrrolo[3,2-d]pyrimidine that serves as a 9-deazapurine analog with the pyrrolo[3,2-d]pyrimidine scaffold acting as a close purine mimetic [1]. The compound features a chlorine atom at the 7-position and an amine group at the 2-position of the fused bicyclic heteroaromatic system [2]. This structural arrangement defines its utility as a synthetic intermediate and a core scaffold for kinase inhibitor development programs, with the pyrrolo[3,2-d]pyrimidine regioisomer demonstrating superior potency compared to its pyrrolo[2,3-d]pyrimidine counterpart in multiple biological contexts [3]. The 7-chloro substituent provides a strategic handle for further functionalization via nucleophilic aromatic substitution reactions, positioning this compound as a versatile building block in medicinal chemistry campaigns targeting antiproliferative and kinase-related indications.

Substitution Risks for 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine


Substitution of 7-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine with alternative pyrrolopyrimidine regioisomers or differently halogenated analogs is contraindicated by three interdependent factors: regioisomer-dependent potency differentials, halogen-specific antiproliferative profiles, and position-specific reactivity for downstream derivatization. Pyrrolo[3,2-d]pyrimidine analogs demonstrate greater potency than their pyrrolo[2,3-d]pyrimidine regioisomers in antitubulin assays [1]. Within the [3,2-d] series, halogen substitution at C2/C4 positions imparts antiproliferative activity with EC50 values ranging from 14 nM to 14.5 μM depending on substitution pattern and cell line context [2]. The 7-chloro variant provides distinct synthetic accessibility compared to the 7-bromo analog (MW 213.04) for nucleophilic displacement reactions, with the chloro leaving group offering an optimal balance between reactivity and stability in cross-coupling applications . The unsubstituted parent scaffold (5H-pyrrolo[3,2-d]pyrimidin-2-amine, MW 134.14) lacks both the halogen handle for derivatization and the enhanced antiproliferative activity conferred by halogenation.

7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Differentiation Evidence


Regioisomer Potency: Pyrrolo[3,2-d] vs [2,3-d]pyrimidine

In a direct head-to-head comparison of regioisomeric pyrrolopyrimidine scaffolds, pyrrolo[3,2-d]pyrimidine analogs exhibited greater potency than their pyrrolo[2,3-d]pyrimidine counterparts in cellular proliferation assays [1]. The study evaluated nine substituted pyrrolo[3,2-d]pyrimidines alongside corresponding pyrrolo[2,3-d]pyrimidine regioisomers, with the [3,2-d] series consistently demonstrating superior activity [1]. This regioisomeric preference establishes the pyrrolo[3,2-d]pyrimidine core as the scaffold of choice for programs targeting microtubule depolymerization mechanisms.

Antitubulin Agents Microtubule Depolymerization Cancer Cell Proliferation

Halogen-Dependent Antiproliferative Activity

Halogenated pyrrolo[3,2-d]pyrimidine analogs demonstrate potent antiproliferative activity against a wide spectrum of cancer cell lines, with EC50 values spanning 0.014 μM to 14.5 μM [1]. The unsubstituted parent scaffold lacks this halogen-dependent activity enhancement, as halogenation at C2 and C4 positions was found to impart antiproliferative activity [2]. The mechanism involves cellular accumulation in G2/M phase without apoptosis induction and is mediated through DNA alkylation [1][2].

Antiproliferative Agents DNA Damage Mechanism Cancer Therapeutics

N5 Substitution and Therapeutic Index Optimization

Strategic N5 alkyl substitution on halogenated pyrrolo[3,2-d]pyrimidines dramatically improves the therapeutic index: N5-substituted derivatives maintain comparable cell line activity (EC50 values 0.83-7.3 μM) while significantly decreasing toxicity, with maximum tolerated dose (MTD) increasing from 5-10 mg/kg to 40 mg/kg in mouse models [1]. N5 substitution reduced EC50 against CCRF-CEM leukemia cells by up to 7-fold [2]. The unsubstituted N5 analogs exhibit rapid metabolism with plasma half-life of approximately 30 minutes, whereas N5 substitution slows metabolic conversion to the parent unsubstituted analog [1].

Toxicity Tuning Pharmacokinetic Optimization Leukemia Therapeutics

Type II Kinase Inhibition with Pyrrolo[3,2-d]pyrimidine Scaffold

Pyrrolo[3,2-d]pyrimidine derivatives function as type II kinase inhibitors, occupying the DFG-out inactive conformation of kinase insert domain receptor (KDR/VEGFR2) [1]. Compared with type I kinase inhibitors that target the ATP-binding site in the active conformation, type II inhibitors demonstrate advantages including greater cellular potency and improved kinase selectivity [1]. The scaffold supports non-ATP competitive inhibition through binding to an allosteric pocket adjacent to the ATP site, a mechanism that often translates to reduced off-target kinase inhibition and improved safety margins.

Kinase Inhibitors KDR/VEGFR2 Type II Inhibition

7-Chloro Substituent in Cross-Coupling Synthesis

The 2-chloro substituent on pyrrolo[3,2-d]pyrimidine serves as a strategic leaving group for palladium-catalyzed coupling reactions with heteroaryl amines to form N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines [1]. This synthetic methodology is documented in patent literature as a key route to diverse pyrrolopyrimidine-based kinase inhibitors and antiproliferative agents [1]. In contrast, the 7-bromo analog, while offering enhanced leaving group capability for some cross-couplings, introduces higher molecular weight (MW 213.04 vs. 168.58) and potential metabolic instability concerns associated with the carbon-bromine bond .

Cross-Coupling Reactions Synthetic Building Blocks Medicinal Chemistry

7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Application Scenarios


Microtubule-Targeted Lead Optimization

Based on direct regioisomeric comparison evidence showing pyrrolo[3,2-d]pyrimidine analogs are more potent than pyrrolo[2,3-d]pyrimidine regioisomers in microtubule depolymerization and cellular proliferation assays [1], 7-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine serves as the optimal starting scaffold for medicinal chemistry campaigns targeting colchicine-site microtubule depolymerizing agents. Programs selecting this compound over the [2,3-d] regioisomer benefit from established submicromolar potency and demonstrated 2-digit nanomolar GI50 values against tumor cell lines in NCI-60 panel screening [1].

Type II Kinase Inhibitor Discovery

For kinase drug discovery programs prioritizing selectivity over ATP-competitive type I inhibition, the pyrrolo[3,2-d]pyrimidine scaffold enables type II kinase inhibition through DFG-out conformation binding to targets such as KDR/VEGFR2 [2]. This mechanism provides improved kinase selectivity and cellular potency advantages over type I inhibitors [2]. 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine offers the core scaffold and the 7-chloro handle for further optimization of kinase selectivity profiles.

Activity-Toxicity Decoupled Antiproliferative Development

Research programs requiring tunable antiproliferative activity with decoupled toxicity profiles should select 7-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine for its accessible N5 position. Evidence demonstrates that N5 substitution reduces EC50 against CCRF-CEM leukemia cells by up to 7-fold while increasing MTD from 5-10 mg/kg to 40 mg/kg [3][4]. This compound preserves the unsubstituted N5 position required for subsequent optimization, unlike N5-blocked analogs that preclude this critical activity-toxicity tuning vector.

Palladium-Catalyzed Library Synthesis

7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is specifically suited for library synthesis campaigns employing palladium-catalyzed coupling with heteroaryl amines to generate N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amine derivatives [5]. The 7-chloro substituent provides sufficient leaving group capability for SNAr and cross-coupling reactions while maintaining 21% lower molecular weight than the corresponding 7-bromo analog (168.58 vs. 213.04), facilitating efficient library construction with favorable physicochemical starting points .

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